L-Proline, L-asparaginyl-L-tyrosyl-

Description

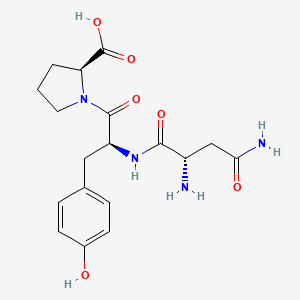

Structure

3D Structure

Properties

CAS No. |

821776-06-1 |

|---|---|

Molecular Formula |

C18H24N4O6 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H24N4O6/c19-12(9-15(20)24)16(25)21-13(8-10-3-5-11(23)6-4-10)17(26)22-7-1-2-14(22)18(27)28/h3-6,12-14,23H,1-2,7-9,19H2,(H2,20,24)(H,21,25)(H,27,28)/t12-,13-,14-/m0/s1 |

InChI Key |

DXHINQUXBZNUCF-IHRRRGAJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N)C(=O)O |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Structural Elucidation

Chemical Synthesis Strategies for L-Proline, L-asparaginyl-L-tyrosyl- and its Analogs

The chemical synthesis of peptides like L-Proline, L-asparaginyl-L-tyrosyl- is a cornerstone of peptide research, enabling the production of pure substances for detailed study. Methodologies have evolved to enhance efficiency, purity, and yield, with solid-phase and solution-phase synthesis being the principal approaches.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides. nih.gov It involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.com This technique's key advantage is the ability to drive reactions to completion by using excess reagents, which can then be easily washed away. luxembourg-bio.com

The process begins by attaching the C-terminal amino acid, in this case, Tyrosine, to the solid support. bachem.com The synthesis then proceeds in a C-to-N direction. bachem.com Each cycle of amino acid addition involves two main steps: the deprotection of the α-amino group of the resin-bound amino acid and the coupling of the next N-α-protected amino acid. bachem.com

For the synthesis of Pro-Asn-Tyr, the sequence of addition would be Tyr, then Asn, and finally Pro. The choice of protecting groups for the amino acid side chains is critical. The asparagine side chain amide and the tyrosine hydroxyl group require protection to prevent side reactions. The most common protection schemes are the Boc/Bzl and Fmoc/tBu strategies. nih.govpeptide.com The Fmoc/tBu strategy is now predominantly used, with the Fmoc group being removed by a base like piperidine (B6355638) and the tBu-based side-chain protecting groups removed at the end by an acid like trifluoroacetic acid (TFA). nih.govpeptide.com

Table 1: Key Steps and Reagents in Fmoc/tBu SPPS of Pro-Asn-Tyr

| Step | Procedure | Typical Reagents |

| Resin Preparation | Swelling the resin in a suitable solvent. | Dichloromethane (DCM), Dimethylformamide (DMF) |

| First Amino Acid Attachment | Coupling Fmoc-Tyr(tBu)-OH to the resin. | Diisopropylcarbodiimide (DIC), HOBt or Oxyma Pure |

| Deprotection | Removal of the Fmoc group from Fmoc-Tyr(tBu)-resin. | 20-40% Piperidine in DMF |

| Coupling of Second Amino Acid | Coupling Fmoc-Asn(Trt)-OH to the deprotected Tyr-resin. | HBTU/HCTU/HATU with a base like DIPEA |

| Deprotection | Removal of the Fmoc group from Fmoc-Asn(Trt)-Tyr(tBu)-resin. | 20-40% Piperidine in DMF |

| Coupling of Third Amino Acid | Coupling Fmoc-Pro-OH to the deprotected Asn-Tyr-resin. | HBTU/HCTU/HATU with a base like DIPEA |

| Final Deprotection | Removal of the N-terminal Fmoc group. | 20-40% Piperidine in DMF |

| Cleavage and Deprotection | Cleaving the peptide from the resin and removing side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) |

Optimizations for SPPS often focus on overcoming challenges like peptide chain aggregation, which can hinder coupling reactions. luxembourg-bio.com For sequences containing proline, such as this tripeptide, the risk of diketopiperazine formation exists, especially after the coupling of the second amino acid (Asparagine). luxembourg-bio.com The use of specialized resins and coupling reagents, as well as carefully controlled reaction times, helps to mitigate these issues. peptide.comrsc.org

Solution-Phase Peptide Synthesis Approaches for Specific Applications

Solution-phase peptide synthesis (SPPS) predates solid-phase methods and remains relevant for large-scale production and for the synthesis of very short peptides or peptide fragments. youtube.com In this approach, all reactants are dissolved in a suitable solvent system. youtube.com A major challenge is the purification of the product after each step, which often requires crystallization or chromatography. nih.gov

The synthesis involves coupling protected amino acid fragments. For Pro-Asn-Tyr, one might synthesize the dipeptide Boc-Asn-Tyr-OMe and then couple it with Boc-Pro-OH after deprotecting the asparagine's amino group. Recent advancements, such as the use of the T3P® coupling reagent, have made solution-phase synthesis faster and more efficient, with water-soluble by-products that simplify purification. nih.govmdpi.com Another innovative approach is the Group-Assisted Purification (GAP) chemistry, which avoids traditional purification methods by using an auxiliary group that facilitates extraction. nih.gov

Table 2: Comparison of SPPS and Solution-Phase Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | Peptide chain grown on an insoluble polymer support. bachem.com | Reactions occur in a homogeneous solution. youtube.com |

| Purification | Simple filtration and washing of the resin. luxembourg-bio.com | Requires extraction, crystallization, or chromatography. nih.gov |

| Reagent Use | Excess reagents used to drive reactions to completion. luxembourg-bio.com | Stoichiometric amounts are preferred to ease purification. |

| Scalability | Can be challenging for very large industrial scales. | More readily scalable for large quantities. nih.gov |

| Automation | Highly automatable. | Less amenable to full automation. |

| Typical Use | Laboratory-scale synthesis, long peptides, peptide libraries. peptide.com | Industrial production, short peptides, and fragments. youtube.com |

Chemoenzymatic Synthesis Methods for Peptide Production

Chemoenzymatic peptide synthesis (CEPS) combines the precision of chemical synthesis with the mild and stereoselective nature of enzymatic catalysis. nih.gov This hybrid approach often uses proteases or engineered ligases to form peptide bonds, avoiding the harsh conditions and complex protection-deprotection steps of purely chemical methods. bachem.comnih.gov

In a typical CEPS strategy for a tripeptide, chemically synthesized di- or tri-peptide esters can be polymerized by enzymes like papain. rsc.org For instance, a dipeptide fragment could be synthesized chemically and then enzymatically ligated to the third amino acid. Enzymes like omniligase-1, an engineered subtilisin, have shown broad specificity and are used for ligating peptide fragments under mild conditions (e.g., pH 7.5). rsc.org The key is to control the reaction equilibrium to favor synthesis over hydrolysis, often by using organic co-solvents or by employing activated ester substrates. nih.gov

Enzymatic Hydrolysis for Bioactive Peptide Generation, Including L-Proline, L-asparaginyl-L-tyrosyl-

Bioactive peptides are often encrypted within the structure of larger proteins and can be released through enzymatic hydrolysis. mdpi.com This process mimics natural digestion and is a widely used method for producing peptide hydrolysates from various protein sources. mdpi.commdpi.com

Selection and Application of Specific Proteases

The choice of protease is a critical factor that determines the sequence and properties of the peptides released. mdpi.com Proteases are enzymes that cleave peptide bonds and are classified based on their origin (animal, plant, microbial) and catalytic mechanism (e.g., serine proteases, cysteine proteases). nih.gov

To generate a specific peptide like Pro-Asn-Tyr, the parent protein must contain this sequence, and the chosen protease must cleave at sites flanking this tripeptide.

Endopeptidases , which cleave within the protein chain, are preferred for releasing peptides. nih.gov

Enzymes like Alcalase , trypsin , pepsin , and chymotrypsin are commonly used. mdpi.comnih.gov For example, trypsin cleaves at the C-terminus of lysine (B10760008) and arginine residues. If the Pro-Asn-Tyr sequence is preceded by Lys or Arg and followed by an amino acid that is not a cleavage site for trypsin, the peptide could potentially be released.

Plant-based enzymes like papain and microbial enzymes like thermolysin also have specific cleavage patterns that can be exploited. mdpi.commdpi.com The use of multiple proteases in combination can also be effective in achieving a higher degree of hydrolysis and releasing a wider variety of peptides. mdpi.com

Optimization of Hydrolysis Conditions for Target Peptide Release

Table 3: Parameters for Optimization of Enzymatic Hydrolysis

| Parameter | Influence on Hydrolysis | Example Optimal Conditions (General) |

| Temperature | Affects enzyme activity and stability. Each enzyme has an optimal temperature range. | Alcalase: ~50-61.5°C mdpi.comnih.gov |

| pH | Crucial for enzyme catalytic activity. Maintained with buffers or by adding acid/alkali. | Trypsin: ~pH 8.0; Pepsin: ~pH 2.0 nih.gov |

| Enzyme/Substrate Ratio (E/S) | A higher ratio generally increases the degree of hydrolysis but also the cost. | 1-3% (w/w) mdpi.commdpi.com |

| Hydrolysis Time | The degree of hydrolysis typically increases with time before plateauing. | 2 to 4 hours nih.govmdpi.com |

Response Surface Methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously. mdpi.comnih.gov For instance, studies have identified optimal conditions such as an E/S ratio of 2.1%, a temperature of 61.5°C, and a duration of 227 minutes for producing bioactive peptides using Alcalase. mdpi.comnih.gov Furthermore, advanced techniques like high hydrostatic pressure (HHP) can be applied prior to or during hydrolysis to denature the protein substrate, making it more accessible to the protease and enhancing the release of peptides. mdpi.comresearchgate.net

Purification and Isolation Techniques for L-Proline, L-asparaginyl-L-tyrosyl-

The isolation of L-Proline, L-asparaginyl-L-tyrosyl- from either synthetic reaction mixtures or biological sources is a critical step for its subsequent characterization. The methodologies employed are designed to separate the target peptide from impurities with high resolution.

High-Performance Liquid Chromatography (HPLC) and Related Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purification of L-Proline, L-asparaginyl-L-tyrosyl-. The most frequently used modality is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. In this technique, a nonpolar stationary phase, commonly a C18-silica column, is used in conjunction with a polar mobile phase, typically a gradient of water and a polar organic solvent such as acetonitrile.

To enhance peak sharpness and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase. The elution of L-Proline, L-asparaginyl-L-tyrosyl- is monitored by ultraviolet (UV) absorbance, typically at wavelengths of 214 nm, which corresponds to the peptide bond, and 280 nm, characteristic of the tyrosine residue's aromatic ring.

Table 1: Typical HPLC Parameters for the Purification of L-Proline, L-asparaginyl-L-tyrosyl-

| Parameter | Specification | Purpose |

| Column | Reversed-phase C18, 5 µm particle size, 100 Å pore size | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic modifier used to elute the peptide from the column. |

| Gradient | A linear gradient from 5% to 60% of Mobile Phase B over 30 minutes | Gradually increases the mobile phase hydrophobicity to elute components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation process. |

| Detection | UV absorbance at 214 nm and 280 nm | Monitors the elution of the peptide and other components. |

Advanced Electrophoretic and Membrane-Based Separation Methods

Beyond HPLC, other sophisticated techniques can be applied for the purification and analysis of L-Proline, L-asparaginyl-L-tyrosyl-. Capillary Electrophoresis (CE) offers high-resolution separation based on the charge-to-mass ratio of the molecule. This method is particularly effective for assessing the purity of the final product and for separating charged byproducts.

Membrane-based methods, such as ultrafiltration, can be utilized for preliminary sample cleanup. By selecting a membrane with a specific molecular weight cutoff, it is possible to remove larger or smaller impurities, thereby enriching the sample for the target tripeptide.

Conformational and Structural Analysis Methodologies

Following purification, a variety of analytical techniques are employed to determine the primary, secondary, and conformational structures of L-Proline, L-asparaginyl-L-tyrosyl- in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure of peptides in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information. 1D ¹H NMR spectra offer initial insights into the chemical environment of the protons within the peptide.

For more detailed structural elucidation, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, aiding in the assignment of individual amino acid residues.

TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a single amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically less than 5 Å), providing distance constraints that are crucial for calculating the 3D structure. The presence of a proline residue can lead to cis-trans isomerization about the peptide bond, which can be observed and quantified by NMR.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid method for evaluating the secondary structure of peptides. By measuring the differential absorption of circularly polarized light, CD provides information on the peptide's conformational state. The far-UV region (190-250 nm) is sensitive to the peptide backbone conformation, with a strong negative band near 200 nm often indicating a random coil structure, which is common for short, linear peptides. The presence of ordered structures like β-turns, which can be induced by the proline residue, would result in distinct CD spectral features. The near-UV region (250-350 nm) can provide information on the local environment of the tyrosine aromatic side chain.

Mass Spectrometry-Based Approaches for Sequence Verification and Post-Translational Modification Detection

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and amino acid sequence of L-Proline, L-asparaginyl-L-tyrosyl-. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this method, the parent ion is fragmented, and the resulting daughter ions (b- and y-ions) are analyzed to confirm the amino acid sequence. This technique is also highly sensitive for detecting any modifications, such as the oxidation of the tyrosine residue.

Table 2: Theoretical Monoisotopic Masses of L-Proline, L-asparaginyl-L-tyrosyl- Adducts

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 421.1925 |

| [M+Na]⁺ | 443.1744 |

| [M+K]⁺ | 459.1484 |

Molecular Interactions and Biological Mechanisms of Action

Enzyme Inhibitory Activities and Mechanistic Studies

Inhibition of Angiotensin-I Converting Enzyme (ACE)

There are no specific studies detailing the inhibitory activity of L-Proline, L-asparaginyl-L-tyrosyl- against Angiotensin-I Converting Enzyme (ACE). The general class of ACE inhibitors is widely used to treat conditions like hypertension by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. news-medical.netyoutube.comyoutube.com Peptides containing proline at the C-terminal position are often investigated for ACE-inhibitory properties. nih.govresearchgate.netmdpi.com However, without specific experimental data for L-Proline, L-asparaginyl-L-tyrosyl-, any discussion of its potential activity would be purely speculative.

No molecular docking studies have been published for L-Proline, L-asparaginyl-L-tyrosyl- with the ACE enzyme. Such studies are computational methods used to predict the binding orientation and affinity of a molecule to a target protein, providing insights into potential interactions with key residues in the enzyme's active site. mdpi.comnih.govoarjst.com

Information regarding the kinetic characterization of ACE inhibition by L-Proline, L-asparaginyl-L-tyrosyl- is not available. Kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and to quantify the inhibitor's potency, often expressed as the inhibition constant (Ki). mdpi.comresearchgate.net

Inhibition of Microbial Enzymes (e.g., MurC Enzyme from Pseudomonas aeruginosa)

No research has been found concerning the inhibitory effects of L-Proline, L-asparaginyl-L-tyrosyl- on any microbial enzymes, including the MurC enzyme from Pseudomonas aeruginosa. The MurC enzyme is involved in the synthesis of the bacterial cell wall and is a target for the development of novel antibiotics.

There is no published data on the half-maximal inhibitory concentration (IC50) of L-Proline, L-asparaginyl-L-tyrosyl- against the MurC enzyme or any other microbial enzyme.

No studies have investigated the binding dynamics between L-Proline, L-asparaginyl-L-tyrosyl- and microbial enzymes.

Inhibition of Other Proteases (e.g., Elastase)

Elastase, a protease involved in the breakdown of elastin, is a target for inhibitors in various therapeutic areas. While numerous peptides have been identified as elastase inhibitors, there is currently no published research demonstrating the elastase inhibitory activity of L-Proline, L-asparaginyl-L-tyrosyl-.

Inhibition of Glycosidases (e.g., α-Glucosidase)

α-Glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia. researchgate.net Bioactive peptides are recognized as potential sources of α-glucosidase inhibitors. researchgate.net However, specific studies detailing the inhibitory effects of L-Proline, L-asparaginyl-L-tyrosyl- on α-glucosidase have not been found.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields. nih.gov While various natural and synthetic compounds have been investigated as tyrosinase inhibitors, there is no specific data available on the tyrosinase inhibitory capacity of L-Proline, L-asparaginyl-L-tyrosyl-. nih.gov

Antioxidant Mechanisms and Radical Scavenging Activities

The antioxidant potential of peptides is often attributed to their amino acid composition and sequence. The presence of a tyrosine residue in L-Proline, L-asparaginyl-L-tyrosyl- suggests a potential for antioxidant activity, as phenolic amino acids are known to be effective radical scavengers. researchgate.netnih.gov

Direct Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)

Common assays to evaluate direct antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical scavenging assays. While the principles of these assays are well-established for various compounds, specific IC50 values or percentage inhibition data for L-Proline, L-asparaginyl-L-tyrosyl- are not documented in the available literature.

Table 1: Direct Radical Scavenging Activity of L-Proline, L-asparaginyl-L-tyrosyl-

| Assay | IC50 Value | Source |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available | |

| Hydroxyl Radical Scavenging | Data not available |

Cellular Antioxidant Protection Mechanisms (in vitro models)

Beyond direct radical scavenging, antioxidants can protect cells through various mechanisms, such as upregulating endogenous antioxidant enzymes. Research into the effects of L-Proline, L-asparaginyl-L-tyrosyl- on cellular antioxidant protection in in vitro models has not been reported.

Modulation of Cellular Processes (in vitro and non-human models)

Peptides can influence a wide range of cellular processes, including proliferation, differentiation, and signaling pathways. The constituent amino acids of L-Proline, L-asparaginyl-L-tyrosyl-, such as proline and tyrosine, are known to play roles in various cellular functions. researchgate.netfrontiersin.orgnih.gov However, the specific effects of the tripeptide itself on cellular processes in in vitro or non-human models have not been investigated or reported in the scientific literature.

Effects on Cell Growth and Proliferation (e.g., Anti-Cancer Potential)

The metabolism of the non-essential amino acid L-proline is increasingly recognized as a crucial element in the metabolic adjustments that support the proliferation, survival, and spread of cancer cells. nih.gov Key enzymes in proline metabolism, such as Pyrroline-5-carboxylate reductase (PYCR) and proline dehydrogenase (PRODH), are extensively linked to the advancement of various cancers and are considered potential targets for anti-cancer therapies. nih.gov

Some cancer cells exhibit a heightened dependence on external L-proline for growth. nih.gov For instance, certain types of breast cancer and clear cell renal cell carcinomas show increased expression of PYCR1, which is essential for protein synthesis. nih.gov Depletion of PYCR1 in these cancer cells has been shown to hinder their growth, particularly under conditions of nutrient limitation. nih.gov This suggests that targeting proline metabolism could be a viable strategy for cancer treatment.

Furthermore, L-proline plays a role in the energy production of cancer cells. Some cancer cells can utilize L-proline as a source of ATP. frontiersin.orgresearchgate.net This metabolic flexibility contributes to their ability to thrive in the often nutrient-poor tumor microenvironment.

It is important to note that while some cancers are dependent on proline, others may be susceptible to therapies that induce proline starvation. mdpi.comnih.gov This dual role highlights the complexity of proline metabolism in cancer and the need for a nuanced approach when considering it as a therapeutic target.

Influence on Inflammatory Pathways (e.g., Anti-inflammatory Potential)

L-proline has demonstrated potential anti-inflammatory effects. Studies have shown that proline can counteract the inflammatory effects induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.gov In animal models, co-administration of proline with LPS was able to prevent the harmful effects of LPS, including inflammation and oxidative stress in the brain. nih.gov

The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), which contains a proline residue, has also been shown to possess anti-inflammatory properties. nih.gov AcSDKP can mitigate experimental colitis by inhibiting intestinal mucosal inflammatory responses. nih.gov It achieves this, in part, by reducing the activation of the MEK-ERK signaling pathway, a key pathway in inflammation. nih.gov

While L-proline itself can exhibit anti-inflammatory activity, it appears to prevent the shift of immune cells like microglia towards a pro-inflammatory state rather than reversing it once established. nih.gov

Impact on Metabolic Pathways (e.g., Antidiabetic Potential)

L-proline is deeply integrated into cellular metabolism, with its pathways intersecting with central energy-producing cycles. Proline can be catabolized to produce glutamate (B1630785) and subsequently α-ketoglutarate, an intermediate of the Krebs cycle. frontiersin.orgresearchgate.net This allows proline to serve as an energy source, providing ATP to sustain various cell types, including cancer cells. frontiersin.orgresearchgate.netnih.gov

The "proline cycle" describes the interconversion of proline and pyrroline-5-carboxylate (P5C) between the mitochondria and cytosol. nih.gov This cycle is not only involved in proline metabolism but also plays a role in redox homeostasis by shuttling reducing equivalents from the pentose (B10789219) phosphate (B84403) pathway into the mitochondria for ATP generation. nih.govnih.gov

L-proline metabolism is also linked to that of other amino acids like glutamine, asparagine, and arginine. mdpi.comnih.gov The interconnectedness of these pathways highlights the central role of proline in cellular metabolic networks. In the context of cancer, the reliance of some tumors on these amino acids for growth has led to the development of amino acid starvation therapies. mdpi.comresearchgate.net

Mechanisms of Cellular Uptake and Subcellular Localization

The transport of L-proline into cells is an active and regulated process.

Energy-Dependent Uptake and Vesicular Transport Pathways

The uptake of L-proline into brain cells is mediated by a high-affinity, sodium-dependent transporter. nih.govnih.gov This transporter is enriched in synaptic vesicles within a subset of excitatory nerve terminals. nih.gov The presence of the proline transporter in these vesicles suggests they may act as an intracellular storage pool that can be recruited to the cell surface to increase proline uptake in response to neuronal activity. nih.gov This process of redistributing transporters from an intracellular compartment to the plasma membrane is a known mechanism for regulating the activity of various membrane transport proteins. nih.gov

Delivery to Early Endosomes and Late Endo-Lysosomes

Once inside the cell, the sorting of transmembrane proteins, including transporters, to various compartments like endosomes and lysosomes is directed by specific signals within their cytosolic domains. nih.gov These sorting signals are typically short, linear sequences of amino acids. nih.gov Two common types of signals are tyrosine-based motifs (NPXY or YXXΦ) and dileucine-based motifs ([DE]XXXL[LI] or DXXLL). nih.gov

These signals are recognized by adaptor protein (AP) complexes and other proteins that are part of the cellular trafficking machinery. nih.gov For example, YXXΦ and [DE]XXXL[LI] signals are recognized by AP complexes, while DXXLL signals are recognized by GGA adaptors. nih.gov This intricate system of signals and recognition proteins ensures the precise delivery of proteins to their correct subcellular destinations, including early endosomes and late endo-lysosomes. nih.gov

Role in Antigen Presentation and Immunomodulation

The constituent amino acids of L-Proline, L-asparaginyl-L-tyrosyl- have immunomodulatory roles. L-proline supplementation has been shown to have immunostimulatory effects in mice immunized with an inactivated vaccine. nih.gov Dietary proline enhanced serum antibody titers and influenced the levels of certain cytokines. nih.gov

L-asparagine is also crucial in immunology. L-asparaginase, an enzyme that depletes L-asparagine, is used as a frontline treatment for acute lymphoblastic leukemia because these cancer cells often lack the ability to synthesize their own asparagine and rely on external sources. nih.govfrontiersin.orgresearchgate.net

The stabilization of proteins is a key aspect of vaccine development, and L-proline's unique rigid structure makes it an effective stabilizer. alfa-chemistry.com It can help maintain the proper conformation of viral proteins, which is crucial for eliciting a protective immune response. alfa-chemistry.com For example, proline substitutions have been used to stabilize the spike protein of viruses like HIV-1 and SARS-CoV-2 in vaccine formulations. alfa-chemistry.com

The tetrapeptide AcSDKP, which includes proline, has demonstrated anti-inflammatory properties, suggesting a role in modulating immune responses. nih.gov

Delivery of Tumor Antigens (e.g., NY-ESO-1) to Antigen-Presenting Cells

The initiation of an adaptive immune response against a tumor requires that antigens, which are proteins expressed by the cancer cells, be taken up by professional antigen-presenting cells. NY-ESO-1 is a prominent cancer-testis antigen, meaning its expression is largely restricted to tumor cells and germ cells, making it a highly specific target for immunotherapy. nih.govnih.gov

The delivery of tumor antigens like NY-ESO-1 to APCs can occur through several mechanisms:

Phagocytosis of Apoptotic Tumor Cells: As tumor cells die, they are engulfed by phagocytic APCs like dendritic cells and macrophages. This process allows the APC to internalize a wide array of tumor proteins for subsequent processing.

Release of Soluble Antigens: Tumor cells can release antigens into the extracellular environment, which can then be taken up by APCs through macropinocytosis or endocytosis.

Exosome-mediated Transfer: Tumor cells can release small vesicles called exosomes that contain a cargo of proteins, including tumor antigens. These exosomes can fuse with APCs, delivering their contents directly into the cell.

Once internalized, these exogenous antigens are directed into the endocytic pathway for processing and presentation on Major Histocompatibility Complex (MHC) molecules.

Influence on Dendritic Cell Activation and Peptide Loading Compartments

The process of antigen uptake and presentation is intricately linked to the activation state of the dendritic cell. The recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) released from dying tumor cells leads to DC maturation. This maturation process involves several key changes:

Upregulation of Co-stimulatory Molecules: Mature DCs upregulate the expression of co-stimulatory molecules such as CD80, CD86, and CD40. These molecules are essential for providing the "second signal" required for the full activation of T-cells.

MHC Molecule Expression: The expression of both MHC class I and MHC class II molecules is significantly increased on the surface of mature DCs, enhancing their antigen-presenting capacity.

Changes in Peptide Loading Compartments: In immature DCs, MHC class II molecules are stored in specialized compartments called MHC class II compartments (MIICs). immunology.org Upon maturation, the processing of antigens in the endo-lysosomal pathway is enhanced. The invariant chain (Ii), which initially blocks the peptide-binding groove of MHC class II molecules, is degraded, leaving a small fragment called CLIP. nih.gov In the presence of antigenic peptides, a chaperone molecule called HLA-DM facilitates the exchange of CLIP for a higher-affinity antigenic peptide. nih.gov

The efficiency of cross-presentation is also influenced by the activation state of the DC. For instance, signaling through Toll-like receptors (TLRs) can promote the accumulation of MHC class I molecules in recycling endosomes, thereby enhancing the cross-presentation of exogenous antigens. nih.gov

The biochemical properties of the antigenic peptides themselves can also influence their loading onto MHC molecules. For example, the tyrosine residue in the hypothetical "L-Proline, L-asparaginyl-L-tyrosyl-" peptide could potentially serve as an anchor residue for binding within the peptide-binding groove of certain MHC alleles.

| Feature | Immature Dendritic Cell | Mature Dendritic Cell |

| Primary Function | Antigen capture | Antigen presentation and T-cell activation |

| MHC Class II Location | Primarily intracellular (MIICs) | Primarily on the cell surface |

| Co-stimulatory Molecules | Low expression | High expression (CD80, CD86, CD40) |

| Antigen Processing | Moderate | Highly efficient |

| Phagocytic Activity | High | Low |

Computational and Theoretical Studies of L Proline, L Asparaginyl L Tyrosyl

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a peptide like L-prolyl-L-asparaginyl-L-tyrosine and its interactions with its environment.

Investigation of Peptide Flexibility and Solvent Interactions

The inherent flexibility of peptides is crucial to their biological function. MD simulations can map the various conformations that L-prolyl-L-asparaginyl-L-tyrosine can adopt in solution. The proline residue, with its unique cyclic side chain, can significantly restrict the peptide's backbone flexibility, often inducing turns in the peptide chain. nih.gov The asparagine and tyrosine side chains, however, can exhibit a wide range of motions.

Simulations would typically place the tripeptide in a box of explicit solvent molecules, most commonly water, to mimic physiological conditions. By analyzing the trajectory of the simulation, researchers can identify stable conformations, the transitions between them, and the role of solvent molecules in stabilizing these structures through hydrogen bonds and other non-covalent interactions. For instance, an interaction between the asparagine side chain and the peptide backbone can stabilize a specific conformation in water. nih.gov

To illustrate the type of data obtained from such simulations, a hypothetical analysis of the root-mean-square deviation (RMSD) and solvent accessible surface area (SASA) is presented below.

| Simulation Time (ns) | RMSD of Peptide Backbone (Å) | Average SASA (Ų) | Number of Peptide-Water Hydrogen Bonds |

| 0 | 0.00 | 450.2 | 15 |

| 10 | 1.25 | 465.8 | 18 |

| 20 | 1.89 | 480.1 | 20 |

| 30 | 1.54 | 472.5 | 19 |

| 40 | 2.10 | 495.3 | 22 |

| 50 | 1.98 | 488.7 | 21 |

Table 1: Hypothetical Molecular Dynamics Simulation Data for L-prolyl-L-asparaginyl-L-tyrosine in Water. This table illustrates the kind of data that would be generated from an MD simulation, showing changes in the peptide's structure and its interaction with the surrounding water molecules over time.

Elucidation of Functional Mechanisms at an Atomic Level

By providing a dynamic view of molecular interactions, MD simulations can help to elucidate the functional mechanisms of peptides at an atomic level. nih.gov For L-prolyl-L-asparaginyl-L-tyrosine, this could involve understanding how it recognizes and binds to a specific biological target, such as a receptor or enzyme. Simulations can reveal the key amino acid residues involved in the binding process, the conformational changes that occur upon binding, and the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals).

For example, a simulation might show the tyrosine residue's aromatic ring forming a pi-stacking interaction with a complementary aromatic residue in a binding pocket, while the asparagine's side chain forms crucial hydrogen bonds. The proline residue might facilitate a specific turn conformation that is necessary for optimal binding.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nuv.ac.in It is widely used in drug design to predict how a small molecule, such as L-prolyl-L-asparaginyl-L-tyrosine, might interact with a protein target.

Prediction of Binding Affinities and Interaction Sites with Target Proteins

Molecular docking algorithms explore a vast number of possible binding poses of the peptide within the active site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. This allows for the identification of the most likely binding mode and an estimation of the binding strength.

For L-prolyl-L-asparaginyl-L-tyrosine, docking studies could be used to screen a library of potential protein targets to identify those with the highest predicted affinity. The results would highlight the specific amino acid residues in the target protein that form key interactions with the tripeptide.

A hypothetical docking result for L-prolyl-L-asparaginyl-L-tyrosine against a putative protein kinase is shown below.

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues in Target Protein |

| 1 | -8.5 | TYR34, LYS45, GLU91 |

| 2 | -7.9 | VAL28, PHE88 |

| 3 | -7.2 | ASP90, ARG150 |

Table 2: Hypothetical Molecular Docking Results for L-prolyl-L-asparaginyl-L-tyrosine. This table illustrates the predicted binding affinities and key interactions for different binding poses of the tripeptide with a target protein.

Design of Modified Peptide Analogs with Enhanced Binding

The insights gained from molecular docking can guide the design of modified peptide analogs with improved binding properties. By understanding the key interactions, medicinal chemists can propose modifications to the peptide structure to enhance these interactions or to form new ones.

For instance, if docking studies reveal an empty hydrophobic pocket near the tyrosine residue, a bulkier hydrophobic group could be added to the tyrosine to fill this pocket and increase binding affinity. Similarly, if a specific hydrogen bond is identified as crucial, the peptide could be modified to include a better hydrogen bond donor or acceptor at that position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For a series of peptide analogs based on the L-prolyl-L-asparaginyl-L-tyrosine scaffold, QSAR can be a valuable tool.

To build a QSAR model, a set of peptides with known biological activities (e.g., inhibitory concentration against an enzyme) is required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include parameters related to hydrophobicity, electronics, and steric properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. A hypothetical QSAR equation might look like this:

Biological Activity = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

Where LogP is a measure of hydrophobicity, and C is a constant.

Once a predictive QSAR model is developed and validated, it can be used to predict the biological activity of new, untested peptide analogs. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

A hypothetical dataset for a QSAR study is presented below.

| Peptide Analog | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Observed Biological Activity (IC50, µM) | Predicted Biological Activity (IC50, µM) |

| Pro-Asn-Tyr | -2.5 | 408.4 | 5.2 | 10.5 | 10.2 |

| Ala-Asn-Tyr | -2.2 | 382.4 | 4.8 | 15.2 | 14.8 |

| Pro-Gln-Tyr | -2.3 | 422.4 | 5.5 | 8.9 | 9.1 |

| Pro-Asn-Phe | -1.8 | 392.4 | 4.5 | 25.1 | 24.5 |

Table 3: Hypothetical Data for a QSAR Study of L-prolyl-L-asparaginyl-L-tyrosine Analogs. This table illustrates the type of data used in a QSAR study, including molecular descriptors and both observed and predicted biological activities.

Correlation of Structural Descriptors with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational chemistry used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.govacs.org For peptides like L-Proline, L-asparaginyl-L-tyrosyl-, this involves calculating a set of numerical values, or "descriptors," that characterize the molecule and then building a mathematical model to relate these descriptors to a known biological effect. acs.org

The activity of a peptide is largely dependent on the properties of its amino acids at specific positions. acs.org To establish a QSAR model for this tripeptide, a range of descriptors would be calculated. These can be categorized as follows:

0D Descriptors: These are based solely on the chemical formula, such as molecular weight and atom counts.

1D Descriptors: These include counts of specific functional groups and hydrogen bond donors/acceptors.

2D Descriptors: These are derived from the 2D structure and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These relate to the three-dimensional conformation of the peptide, such as surface area and volume.

For peptides, specific amino acid descriptors are crucial. Researchers have developed various sets of descriptors to encode the properties of the 20 standard amino acids. acs.orgnih.gov These often capture key physicochemical properties like hydrophobicity, steric properties (size and shape), and electronic properties. acs.orgnih.gov For instance, one study demonstrated that encoding amino acids using just two orthogonal scales linked to hydrophilicity/hydrophobicity and residue volume can create simple and interpretable QSAR models. acs.orgnih.gov

| Descriptor Class | Specific Descriptor Example | Description | Relevance to Pro-Asn-Tyr |

|---|---|---|---|

| Physicochemical | Hydrophobicity Index | A measure of the relative hydrophobicity of the peptide or its constituent amino acids. | The combination of the hydrophobic Proline and Tyrosine with the hydrophilic Asparagine would create a distinct hydrophobic profile. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular structure. | Captures the unique connectivity imposed by Proline's cyclic structure. |

| 3D/Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Relates to how the peptide can interact with a receptor or solvent. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the polar side chains of Asparagine and Tyrosine. |

| Amino Acid-Specific | z-scales | Principal component scores derived from multiple physicochemical properties of amino acids, representing hydrophobicity, size, and electronic effects. scienceopen.com | Provides a comprehensive numerical description of each amino acid in the sequence for model building. |

Predictive Models for Bioactivity Optimization

Once a reliable QSAR model is established, it can be used to predict the bioactivity of novel, unsynthesized peptides, thereby guiding the optimization process. nih.gov Machine learning and deep learning have emerged as powerful tools for building these predictive models, often outperforming traditional regression methods. nih.govyoutube.com Algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can handle complex, non-linear relationships between structure and activity. nih.govspringernature.com

For L-Proline, L-asparaginyl-L-tyrosyl-, a predictive model could be used to explore the "activity space" around the core sequence. For example, the model could predict the effect of:

Substituting one or more of the amino acids with other natural or unnatural amino acids.

Modifying the side chains (e.g., methylating the tyrosine hydroxyl group).

Altering the peptide backbone.

The goal is to identify modifications that are predicted to enhance a desired biological activity. nih.gov This in silico screening is significantly faster and more cost-effective than synthesizing and testing every possible analog. nih.gov Recent advancements include the development of automated machine learning (AutoML) tools specifically for peptide bioactivity prediction, which can streamline the entire process from data processing to model building and validation. nih.govbiorxiv.orgvalencelabs.com These tools can help researchers without a deep computational background to develop custom predictors for specific bioactivities. nih.govvalencelabs.com

Bioinformatics Approaches for Peptide Sequence Analysis

Bioinformatics provides a complementary set of tools to computational chemistry for analyzing peptides. These approaches focus on the peptide's sequence and its relationship to known biological sequences and functions stored in vast databases.

Identification of L-Proline, L-asparaginyl-L-tyrosyl- Motifs in Proteomes

A key step in understanding the potential function of a peptide is to determine if its sequence, or a similar motif, exists within larger proteins. The sequence "Pro-Asn-Tyr" can be considered a short linear motif (SLiM). SLiMs are often involved in protein-protein interactions and cellular signaling.

Bioinformatics tools can be used to scan entire proteomes for occurrences of this motif. The neXtProt peptide uniqueness checker, for example, uses an n-mer-based index to map peptides to protein sequences. oup.com Other tools like PROSITE allow for searching protein databases for specific patterns or motifs. researchgate.net A search for the Pro-Asn-Tyr motif could reveal its presence in proteins with known functions, providing clues about the potential biological role of the isolated tripeptide. For instance, the Asn-Tyr pair has been noted as a cooperative element in some antibody-antigen binding sites. mdpi.com The Pro-Asn-Tyr motif itself has been identified in peptides that bind to specific enzymes. oup.com

| Tool/Database | Function | Application to Pro-Asn-Tyr |

|---|---|---|

| PROSITE | Database of protein domains, families, and functional sites, as well as tools to search sequences against it. expasy.org | Can be used to scan protein databases for the "Pro-Asn-Tyr" pattern to find proteins containing this motif. |

| BLAST (Basic Local Alignment Search Tool) | Finds regions of local similarity between sequences. | Can identify proteins with sequences highly similar to Pro-Asn-Tyr, even with minor variations. |

| neXtProt | A human protein knowledgebase that includes tools for checking peptide uniqueness. oup.com | Can determine if the Pro-Asn-Tyr sequence is unique to a specific human protein or found in multiple proteins. |

| PeptideRanker | A general predictor of peptide bioactivity based on sequence features. plos.org | Could be used to score the likelihood of Pro-Asn-Tyr being bioactive. |

Prediction of Bioactive Potential based on Sequence Features

Beyond simple motif searching, sophisticated bioinformatics and machine learning models can predict the likelihood of a peptide being bioactive based on its sequence alone. plos.orgoup.com These models are trained on large datasets of known bioactive and non-bioactive peptides and learn to recognize the sequence features associated with activity. nih.gov

Several web servers and standalone tools are available for this purpose. They often use machine learning algorithms to classify a given peptide sequence into categories like "antimicrobial," "antihypertensive," "antioxidant," or simply "bioactive." mdpi.com These tools analyze various sequence-derived features, such as amino acid composition, charge, hydrophobicity, and the presence of specific di- or tripeptide combinations.

The development of protein language models (PLMs), such as ESM, has revolutionized this field. researchgate.net These models are trained on millions of protein and peptide sequences and learn the "language" of biology, capturing complex relationships between sequence and function. nih.govresearchgate.net By inputting the sequence "Pro-Asn-Tyr" into a PLM-based prediction tool, one could obtain a probability score for it possessing a certain bioactivity. researchgate.netarcadiascience.com This provides a powerful, data-driven hypothesis about the peptide's function before any wet-lab experiments are conducted. For example, the peptigate workflow uses a PLM to predict and annotate diverse bioactive peptides from transcriptomes. arcadiascience.com

After a comprehensive search for scientific literature and data pertaining to the chemical compound L-Proline, L-asparaginyl-L-tyrosyl-, it has been determined that there is insufficient specific information available in the public domain to generate the detailed article as requested.

The search for this specific tripeptide, with the sequence Pro-Asn-Tyr, did not yield dedicated research that aligns with the subtopics provided in the outline. While the individual amino acids—L-Proline, L-Asparagine, and L-Tyrosine—are extensively studied, and the methodologies mentioned, such as enzyme assays and phage display, are common in biochemical research, their application to this particular tripeptide sequence is not documented in the available literature.

A search for the related sequence, Asn-Tyr-Pro, found a single mention as part of a larger peptide substrate used to study an equine infectious anaemia virus enzyme. ebi.ac.uk However, this isolated data point is insufficient to elaborate on the specific applications outlined, such as its use as a biochemical probe, in ligand binding studies, or as a motif identified through phage display for high-affinity binders.

Consequently, to ensure scientific accuracy and strict adherence to the user's instructions by not introducing information outside the explicit scope, the requested article cannot be constructed. The existing research does not provide the detailed findings necessary to populate the specified sections and subsections.

Applications in Research Tools and Model Systems

Studies in Cellular and Subcellular Model Systems

Investigation of Cellular Permeability and Absorption in Caco-2 Cell Cultures

The permeability of the tripeptide L-asparaginyl-L-tyrosyl-L-proline (Asn-Tyr-Pro) has been evaluated using Caco-2 cell monolayers, a well-established in vitro model that mimics the human intestinal epithelium. nih.gov These studies are crucial for understanding the potential for oral absorption of peptide-based compounds.

In one such investigation, the transport of Asn-Tyr-Pro across Caco-2 monolayers was assessed in the apical to basolateral direction. nih.gov The study compared the permeability of the tripeptide to standard compounds, propranolol (B1214883) and ³H-mannitol, which are known to cross the cell layer via transcellular and paracellular routes, respectively. nih.gov The membrane permeability of the Caco-2 cell monolayer was evaluated at concentrations of 0.2 mM and 1 mM. nih.gov

Detailed findings from this research are summarized in the table below.

| Compound | Concentration | Transport Direction | Permeability Assessment |

| L-asparaginyl-L-tyrosyl-L-proline | 0.2 mM | Apical to Basolateral | Assessed at two time points |

| L-asparaginyl-L-tyrosyl-L-proline | 1 mM | Apical to Basolateral | Assessed at two time points |

| Propranolol (standard) | 1 mM | Apical to Basolateral | Transcellular transport marker |

| ³H-mannitol (standard) | 5.26 Ci/mmole | Apical to Basolateral | Paracellular transport marker |

Table 1: Experimental setup for the assessment of L-asparaginyl-L-tyrosyl-L-proline permeability across Caco-2 cell monolayers. Data sourced from patent US7781396B2. nih.gov

While specific quantitative permeability coefficient (Papp) values for L-asparaginyl-L-tyrosyl-L-proline were not detailed in the available documentation, the inclusion of this peptide in such a study indicates its investigation as a potentially permeable compound. nih.gov

Development of Peptide-Based Scaffolds for Research Applications

There is currently no specific information available in the public domain detailing the use of the tripeptide L-proline, L-asparaginyl-L-tyrosyl- in the development of peptide-based scaffolds for research applications. While L-proline itself is recognized for its utility in creating defined secondary structures in peptides and has been used in the design of peptide scaffolds, research specifically leveraging the Asn-Tyr-Pro sequence for this purpose has not been reported.

Challenges and Future Directions in L Proline, L Asparaginyl L Tyrosyl Research

Development of Novel Synthesis Strategies for Increased Yield and Purity

The chemical synthesis of peptides like L-Proline, L-asparaginyl-L-tyrosyl- presents unique hurdles. Proline's rigid, cyclic structure can impede the rate of peptide bond formation. embopress.org Furthermore, the side-chain amide of asparagine can lead to undesirable side reactions.

Conventional methods such as Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are the foundational techniques for producing such peptides. SPPS, known for its speed and ease of automation, is often the initial method of choice. mdpi.com However, for sequences prone to aggregation, a common issue with hydrophobic residues, LPPS can offer advantages by allowing for the purification of intermediates, potentially leading to a final product of higher purity. nih.gov

Future research in this area should focus on optimizing these existing methods and exploring novel strategies. The development of advanced coupling reagents that can efficiently facilitate peptide bond formation, even with sterically hindered amino acids like proline, is a critical area of investigation. Additionally, the use of "proline editing" techniques, where a modifiable proline analog is incorporated during synthesis, could offer a pathway to more complex and diverse peptide structures. frontiersin.org

A comparative look at synthesis strategies is presented in the table below:

Table 1: Comparison of Peptide Synthesis Strategies| Strategy | Advantages | Disadvantages | Relevance to L-Proline, L-asparaginyl-L-tyrosyl- |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Fast, easily automated, economical for many sequences. mdpi.com | Can be challenging for "difficult sequences" prone to aggregation; purification only at the final step. nih.govusbio.net | A viable initial approach, but may require optimization for yield and purity. |

| Liquid-Phase Peptide Synthesis (LPPS) | Can produce high-quality peptides, especially shorter sequences; allows for intermediate purification. mdpi.comnih.gov | Can be more time-consuming and less easily automated than SPPS. nih.gov | Potentially offers higher purity for this tripeptide due to the ability to isolate intermediates. |

| Hybrid Peptide Synthesis | Combines the benefits of both SPPS and LPPS. mdpi.com | Can be complex to implement. | A promising future direction for synthesizing more complex analogs. |

Advanced Methodologies for High-Throughput Characterization of Peptide Libraries

Once synthesized, the precise characterization of L-Proline, L-asparaginyl-L-tyrosyl- and libraries of its analogs is paramount. High-throughput techniques are essential for efficiently screening large numbers of synthetic peptides.

Mass spectrometry (MS) is a cornerstone of peptide analysis, providing detailed information on mass and sequence. pnas.orgresearchgate.net Tandem mass spectrometry (MS/MS) is particularly powerful for de novo sequencing of novel peptides. eurekaselect.com For in-depth structural elucidation in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, offering insights into the three-dimensional conformation of peptides. nih.govnih.govmdpi.com

Future advancements in this field will likely involve the integration of these techniques into automated platforms. The development of mass spectrometry-friendly library designs can enable the rapid and unambiguous decoding of hundreds of peptide sequences per hour. nih.govresearchgate.net This will be crucial for exploring the structure-activity relationships of a wide range of L-Proline, L-asparaginyl-L-tyrosyl- analogs.

Elucidation of Undiscovered Biological Functions and Signaling Pathways

The biological role of L-Proline, L-asparaginyl-L-tyrosyl- is currently unknown. However, the functions of its constituent amino acids and related peptides offer clues to its potential activities. Proline-rich peptides are known to be involved in a multitude of biological processes, including signal transduction and protein-protein interactions. eurekaselect.comnih.gov Tyrosine phosphorylation is a key mechanism in many signal transduction pathways. youtube.comyoutube.com

Future research should aim to uncover the specific biological functions of this tripeptide. This could involve screening for its ability to interact with various cellular receptors and enzymes. For instance, given the presence of tyrosine, investigating its potential role in modulating receptor tyrosine kinase pathways would be a logical starting point. nih.gov Furthermore, exploring its effects on processes where proline-rich motifs are significant, such as collagen stability and immune responses, could reveal novel functions. nih.govnumberanalytics.com

Integration of Multi-Omics Data to Understand Systemic Roles

Understanding the systemic role of L-Proline, L-asparaginyl-L-tyrosyl- requires a holistic approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for this purpose. nih.gov By analyzing the changes in these different biomolecular layers in response to the peptide, researchers can gain a comprehensive view of its effects on a biological system. mdpi.com

The application of multi-omics to peptide research is a rapidly advancing field. nih.govbiorxiv.org Future studies could utilize transcriptomic profiling to identify genes that are differentially expressed in the presence of L-Proline, L-asparaginyl-L-tyrosyl-. mdpi.com This could, in turn, reveal the signaling pathways and cellular processes that are modulated by the peptide. Integrating this data with proteomic and metabolomic analyses would provide a more complete picture of its systemic roles.

Addressing Stability and Bioavailability Challenges for In Vitro and In Vivo (non-human) Applications

A significant hurdle for the research and potential application of any peptide is its inherent instability and low bioavailability. researchgate.netfrontiersin.org Peptides are susceptible to degradation by proteases, and their ability to cross cell membranes can be limited. nih.govmdpi.com Proline-rich peptides, while sometimes exhibiting increased resistance to degradation, still face these challenges. nih.govnih.gov

Future research must focus on strategies to enhance the stability and bioavailability of L-Proline, L-asparaginyl-L-tyrosyl-. This could involve chemical modifications, such as cyclization or N-methylation, which can improve resistance to proteolysis and enhance membrane permeability. pnas.org The use of nanoformulations to protect the peptide from degradation and improve its delivery to target tissues is another promising avenue. researchgate.net

Rational Design of Next-Generation Peptide Analogs with Enhanced Research Utility

The rational design of peptide analogs offers a powerful approach to overcome the limitations of the native peptide and to create tools with enhanced research utility. nih.govamericanpeptidesociety.org By making specific chemical modifications to the peptide backbone or side chains, it is possible to improve properties such as stability, bioavailability, and receptor binding affinity. frontiersin.orgnih.govnih.gov

For L-Proline, L-asparaginyl-L-tyrosyl-, future research in this area could involve the synthesis and evaluation of a variety of analogs. For example, substituting the L-amino acids with their D-isomers could significantly increase proteolytic stability. nih.gov The introduction of non-natural amino acids or the modification of the peptide backbone could also be explored to create novel structures with unique properties. mdpi.comrsc.org These next-generation analogs could serve as valuable probes to further elucidate the biological functions of the parent tripeptide and as potential starting points for the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.